Tedizolide
Vue d'ensemble
Description
Le tédizolide est un antibiotique synthétique appartenant à la classe des oxazolidinones. Il est principalement utilisé pour traiter les infections cutanées et des structures cutanées bactériennes aiguës causées par des bactéries Gram-positives sensibles, notamment le Staphylococcus aureus résistant à la méthicilline (SARM) et l’Enterococcus faecium résistant à la vancomycine . Le phosphate de tédizolide est un promédicament qui est converti in vivo en tédizolide, la forme active .
Applications De Recherche Scientifique
Tedizolid has a wide range of scientific research applications:
Chemistry: Tedizolid is used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: It is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Medicine: Tedizolid is extensively studied for its therapeutic potential in treating resistant bacterial infections
Mécanisme D'action
Tedizolid, also known as Torezolid, is an antibiotic belonging to the oxazolidinone class. It is primarily used to treat certain Gram-positive bacterial infections .
Target of Action
Tedizolid’s primary targets are the bacterial ribosomes, specifically the 23S ribosomal RNA (rRNA) of the 50S subunit . These ribosomes play a crucial role in bacterial protein synthesis .
Mode of Action
Tedizolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is essential for the translational process . As a result, the bacterial cell cannot produce essential proteins, leading to a halt in growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by Tedizolid is the protein synthesis pathway. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, Tedizolid prevents the formation of the 70S initiation complex. This action inhibits the translation process, preventing the synthesis of essential proteins and leading to the death of the bacterial cell .
Pharmacokinetics
Tedizolid exhibits linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability of approximately 90%, meaning a significant proportion of the drug reaches systemic circulation when administered orally . Tedizolid is primarily excreted by the liver as an inactive, non-circulating sulphate conjugate . It has a half-life of approximately 12 hours, allowing for once-daily dosing .
Result of Action
The molecular effect of Tedizolid’s action is the inhibition of protein synthesis in bacterial cells, leading to a halt in growth and replication . On a cellular level, this results in the death of the bacterial cell . Tedizolid has been shown to be effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .
Action Environment
The efficacy and stability of Tedizolid can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect .
Analyse Biochimique
Biochemical Properties
Tedizolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis, leading to the bacteriostatic effect of Tedizolid .
Cellular Effects
Tedizolid has demonstrated potent in vitro activity against multidrug-resistant Gram-positive bacteria such as MRSA, Streptococcus pneumoniae, and VRE . It has been shown to be more effective and more tolerable than linezolid, another oxazolidinone-class antibiotic . Tedizolid does not appear to interact with serotonergic agents in clinical studies .
Molecular Mechanism
Tedizolid phosphate is a prodrug that is rapidly converted to the active compound tedizolid by nonspecific phosphatases . It primarily inhibits bacterial protein synthesis, proving to be effective in the treatment of certain Gram-positive bacterial infections .
Temporal Effects in Laboratory Settings
Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . Long-term use of tedizolid is well tolerated, with nausea being the most commonly reported adverse effect associated with its use .
Dosage Effects in Animal Models
In non-neutropenic animals, a dose-response enhancement was observed with tedizolid and lower exposures were required compared to neutropenic cohorts . The recommended dosage for treatment is 200 mg once daily for a total duration of six days .
Metabolic Pathways
Tedizolid is primarily metabolized by the liver as an inactive sulphate conjugate (phase II reaction), with no metabolism by cytochrome P-450 enzymes . It is primarily excreted as an inactive sulfate metabolite in the feces and urine .
Transport and Distribution
Tedizolid displays a high bioavailability, allowing for once-daily dosing and easy intravenous-to-oral conversion . It has a larger volume of distribution compared to linezolid .
Subcellular Localization
While there is limited information available on the specific subcellular localization of Tedizolid, it is known that Tedizolid does not stably associate with eukaryotic mitochondria . This may contribute to its lower potential for mitochondrial toxicity compared to other antibiotics in its class .
Méthodes De Préparation
Le phosphate de tédizolide est synthétisé par un processus en plusieurs étapes impliquant le couplage d'intermédiaires spécifiques. Une méthode courante implique la réaction de la (5R)-3-(4-bromo-3-fluorophényl)-5-(hydroxyméthyl)oxazolidin-2-one avec l'ester pinacolique de l'acide 2-(2-méthyl-2H-tétrazol-5-yl)pyridine-5-boronique . La réaction est généralement effectuée sous atmosphère d'azote avec un catalyseur au palladium et de l'éthanoate de potassium dans du 1,4-dioxane à des températures élevées . Le produit est ensuite purifié par recristallisation pour obtenir du phosphate de tédizolide de haute pureté .
Analyse Des Réactions Chimiques
Le tédizolide subit diverses réactions chimiques, notamment :
Oxydation : Le tédizolide peut être oxydé dans des conditions spécifiques pour former différents dérivés d'oxazolidinone.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de tédizolide.
Substitution : Le tédizolide peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le tédizolide a un large éventail d'applications de recherche scientifique :
Chimie : Le tédizolide est utilisé comme composé modèle pour étudier la synthèse et la réactivité des oxazolidinones.
Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et l'efficacité de nouveaux antibiotiques.
Médecine : Le tédizolide est largement étudié pour son potentiel thérapeutique dans le traitement des infections bactériennes résistantes
Mécanisme d'action
Le tédizolide exerce ses effets antibactériens en inhibant la synthèse des protéines bactériennes. Il se lie à l'ARN ribosomique 23S de la sous-unité 50S du ribosome bactérien, empêchant la formation du complexe d'initiation de la synthèse des protéines . Ce mécanisme est similaire à celui d'autres oxazolidinones, mais avec une puissance plus élevée et une fréquence de développement de la résistance plus faible .
Comparaison Avec Des Composés Similaires
Le tédizolide est souvent comparé à la linézolide, un autre antibiotique oxazolidinone. Bien que les deux composés partagent un mécanisme d'action similaire, le tédizolide est plus puissant et a une demi-vie plus longue . Le tédizolide a également un meilleur profil de sécurité avec moins d'effets secondaires hématologiques que la linézolide . D'autres composés similaires comprennent :
Linézolide : Le premier antibiotique oxazolidinone à large spectre d'activité contre les bactéries Gram-positives.
Radézolide : Une oxazolidinone plus récente avec une activité accrue contre les souches résistantes.
Contézolide : Une autre oxazolidinone avec un spectre d'activité similaire, mais des propriétés pharmacocinétiques différentes
L'unicité du tédizolide réside dans sa puissance supérieure, son meilleur profil de sécurité et son efficacité contre les souches bactériennes résistantes, ce qui en fait un ajout précieux à la classe des antibiotiques oxazolidinones .
Propriétés
IUPAC Name |
(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALPSLJIHVRKE-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234975 | |
Record name | Tedizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis. | |
Record name | Tedizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
856866-72-3 | |
Record name | Tedizolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedizolid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tedizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEDIZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.